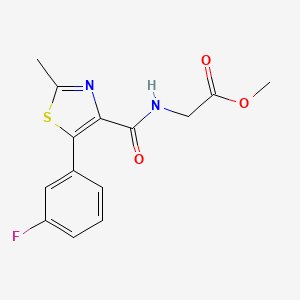
Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate is a chemical compound with the following structural formula:
CH3COOCH2NHC(=O)C6H3FSC(CH3)NH
This compound belongs to the class of organoboron reagents , which play a crucial role in various synthetic processes. Specifically, it is relevant in the context of Suzuki–Miyaura (SM) cross-coupling reactions .
Preparation Methods
The synthesis of Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate involves coupling reactions, typically using boron-based reagents. One common method is the Suzuki–Miyaura coupling , where an aryl or vinyl boron compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate can undergo several reactions, including:
Cross-coupling reactions: As mentioned earlier, it participates in SM cross-coupling, forming carbon–carbon bonds.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Boron Reagents: Boronic acids or boronate esters serve as the boron source in SM coupling.
Palladium Catalyst: Typically, palladium complexes (e.g., PdCl₂(PPh₃)₂) facilitate the cross-coupling.
Base: A base (e.g., Na₂CO₃) neutralizes the acidic byproducts.
Major Products: The major product of the SM coupling reaction involving this compound would be the desired coupled product, where the boron and halide groups are connected.
Scientific Research Applications
Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate finds applications in:
Medicinal Chemistry: It could serve as a precursor for drug development.
Materials Science: Its derivatives may have interesting properties for materials applications.
Agrochemicals: It might be relevant in pesticide or herbicide synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further investigation could reveal related structures and their unique features.
Biological Activity
Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19FN4O2S, with a molecular weight of approximately 334.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting proliferation.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
Biological Activity Overview
Case Studies and Research Findings
-
Anti-inflammatory Effects :
- A study demonstrated that this compound significantly reduced levels of TNF-α and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
-
Anticancer Activity :
- In vitro tests on A549 (lung cancer) and Caco-2 (colorectal cancer) cells showed that treatment with the compound at concentrations of 100 µM led to significant reductions in cell viability (39.8% for Caco-2) compared to untreated controls . This suggests a selective anticancer effect that warrants further investigation.
-
Antimicrobial Properties :
- The compound exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to standard antibiotics . Its efficacy against drug-resistant strains highlights its potential for therapeutic applications in infectious diseases.
Structure-Activity Relationship (SAR)
The thiazole moiety plays a crucial role in the biological activity of this compound. Modifications to the fluorophenyl group have been shown to influence potency:
- Electron-Withdrawing Groups : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Alkyl Substituents : Variations in alkyl side chains can affect the overall activity, with certain configurations leading to enhanced efficacy against specific pathogens or cancer cell lines .
Properties
Molecular Formula |
C14H13FN2O3S |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
methyl 2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C14H13FN2O3S/c1-8-17-12(14(19)16-7-11(18)20-2)13(21-8)9-4-3-5-10(15)6-9/h3-6H,7H2,1-2H3,(H,16,19) |
InChI Key |
OPULKDDGWGGFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















